molecular formula C13H20N2 B13971545 (R)-2-(1-benzylpyrrolidin-3-yl)ethanamine

(R)-2-(1-benzylpyrrolidin-3-yl)ethanamine

Cat. No.: B13971545
M. Wt: 204.31 g/mol
InChI Key: IBSQNIPUVCQZAC-CYBMUJFWSA-N
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Description

®-2-(1-benzylpyrrolidin-3-yl)ethanamine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group and an ethanamine chain. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)ethanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Formation of the Ethanamine Chain: The ethanamine chain can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of ®-2-(1-benzylpyrrolidin-3-yl)ethanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-benzylpyrrolidin-3-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2-(1-benzylpyrrolidin-3-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and activity. The pathways involved may include modulation of neurotransmitter systems, inhibition of specific enzymes, or activation of certain receptors.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(1-benzylpyrrolidin-3-yl)cyclopropan-1-amine
  • (3R)-1-benzylpyrrolidin-3-yl] ethanesulfonate

Uniqueness

®-2-(1-benzylpyrrolidin-3-yl)ethanamine is unique due to its specific stereochemistry and the presence of both a benzyl group and an ethanamine chain. This combination of structural features can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-[(3R)-1-benzylpyrrolidin-3-yl]ethanamine

InChI

InChI=1S/C13H20N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2/t13-/m1/s1

InChI Key

IBSQNIPUVCQZAC-CYBMUJFWSA-N

Isomeric SMILES

C1CN(C[C@@H]1CCN)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1CCN)CC2=CC=CC=C2

Origin of Product

United States

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